molecular formula C13H9FN2 B2970728 2-Phenyl-5-fluoro-1H-benzimidazole CAS No. 79529-98-9

2-Phenyl-5-fluoro-1H-benzimidazole

Cat. No. B2970728
CAS RN: 79529-98-9
M. Wt: 212.227
InChI Key: OMLKTNQQJGTCPK-UHFFFAOYSA-N
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Description

2-Phenyl-5-fluoro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic compound with two nitrogen atoms in a five-member ring . Benzimidazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

Benzimidazole derivatives can be synthesized through a multistep process . For instance, ortho-phenylenediamines can react with benzaldehydes using sodium metabisulphite as an oxidation agent . The presence of water in the reaction medium can increase the solubility of Na2S2O5, leading to an increase in the reaction rate and production yield .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole core with a phenyl group at the 2-position and a fluorine atom at the 5-position .


Chemical Reactions Analysis

Benzimidazole compounds can exhibit various chemical reactions. For instance, they can undergo reactions to form novel bioactive compounds . The presence of different functional groups on the benzimidazole core can influence the bioactivities of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure .

Scientific Research Applications

DNA Binding and Antitumor Activities

Research has shown that benzimidazole compounds, including derivatives like 2-Phenyl-5-fluoro-1H-benzimidazole, exhibit significant DNA binding properties and cytotoxic effects against various cancer cell lines. For example, benzimidazole-based Schiff base copper(II) complexes have been studied for their interactions with calf thymus DNA, showing substantial in vitro cytotoxic effect against lung, breast, and cervical cancer cells (Paul et al., 2015). Similarly, benzimidazole derivatives have demonstrated strong antimicrobial activities and the ability to intercalate into DNA, potentially blocking DNA replication (Zhang et al., 2014).

Potent PARP Inhibitors

Phenyl-substituted benzimidazole carboxamide derivatives are known to be potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair in cancer cells. Compounds such as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide have shown high potency against PARP-1 enzyme, indicating potential for cancer treatment (Penning et al., 2010).

Antimicrobial and Antifungal Properties

Benzimidazole compounds, including this compound derivatives, have also demonstrated antimicrobial and antifungal properties. These compounds have shown activity against protozoan parasites like Trichomonas vaginalis and Giardia lamblia, suggesting potential applications in treating infections caused by these organisms (Katiyar et al., 1994).

Corrosion Inhibition

In addition to biomedical applications, benzimidazole derivatives have been studied for their corrosion inhibition properties. For instance, 2-(substituted phenyl) benzimidazole derivatives have shown effectiveness in inhibiting the corrosion of mild steel in acidic solutions, offering potential applications in industrial settings (Dutta et al., 2017).

Mechanism of Action

Target of Action

Benzimidazole and indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new derivatives with various biological activities.

Mode of Action

The mode of action of benzimidazole and indole derivatives can vary widely depending on the specific compound and its targets. Some derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and that contact with skin and eyes should be avoided . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Research on benzimidazole derivatives is ongoing due to their wide range of biological activities . Future research could focus on designing and synthesizing novel benzimidazole derivatives with improved bioactivities .

properties

IUPAC Name

6-fluoro-2-phenyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLKTNQQJGTCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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